(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol
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Overview
Description
(4-Ethynylbicyclo[222]octan-1-yl)methanol is an organic compound with the molecular formula C11H16O It features a bicyclo[222]octane core with an ethynyl group at the 4-position and a methanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol typically involves the functionalization of a bicyclo[2.2.2]octane core. One common method includes the use of carbinol as a protecting group due to its polar character and ability to sustain orthogonal functionalization . The synthetic route may involve nucleophilic reactions on the terminal alkyne and Sonogashira coupling reactions .
Industrial Production Methods
Industrial production methods for (4-Ethynylbicyclo[22
Chemical Reactions Analysis
Types of Reactions
(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the ethynyl group can produce alkenes or alkanes.
Scientific Research Applications
(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and molecular rotors.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and functionalized polymers.
Mechanism of Action
The mechanism of action of (4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclo[2.2.2]octane core but differ in the functional groups attached.
1,4-Bis(ethynyl)bicyclo[2.2.2]octane: Similar in structure but with two ethynyl groups instead of one.
Uniqueness
(4-Ethynylbicyclo[222]octan-1-yl)methanol is unique due to its combination of an ethynyl group and a hydroxyl group on the bicyclo[222]octane core
Properties
IUPAC Name |
(4-ethynyl-1-bicyclo[2.2.2]octanyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-10-3-6-11(9-12,7-4-10)8-5-10/h1,12H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEKETYGXQLQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCC(CC1)(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94994-33-9 |
Source
|
Record name | {4-ethynylbicyclo[2.2.2]octan-1-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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